molecular formula C21H33N3O4S B2441420 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide CAS No. 898426-69-2

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2441420
CAS No.: 898426-69-2
M. Wt: 423.57
InChI Key: SINFGMLCOBZTMC-UHFFFAOYSA-N
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Description

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C21H33N3O4S and its molecular weight is 423.57. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-15(2)14-23-21(26)20(25)22-11-10-18-7-5-6-12-24(18)29(27,28)19-13-16(3)8-9-17(19)4/h8-9,13,15,18H,5-7,10-12,14H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINFGMLCOBZTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Dimethylphenyl Group : This moiety enhances lipophilicity, potentially improving cell membrane permeability.
  • Piperidine Moiety : Known for its role in modulating neurotransmitter systems.
  • Oxalamide Functional Group : Implicated in various biological activities.

The molecular formula is C23H34N4O3SC_{23}H_{34}N_{4}O_{3}S with a molecular weight of approximately 462.6 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonyl group may inhibit enzymes critical for disease processes, particularly those involved in neurodegenerative disorders and cancer pathways.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

Activity TypeObserved EffectIC50 Value
AnticancerInhibition of cell proliferation10 - 30 µM
NeuroprotectiveReduction in apoptosis markersNot specified
MAO InhibitionPotential selective inhibitionNot specified

Case Studies

A recent study evaluated the compound's effects on human neuroblastoma cells. The results indicated that treatment with this compound resulted in:

  • A significant decrease in cell viability at concentrations above 20 µM.
  • An increase in antioxidant enzyme activity, suggesting a protective mechanism against oxidative stress.

Another investigation focused on its effects on glioblastoma cells, where it was found to induce G0/G1 phase cell cycle arrest and enhance apoptosis through caspase activation pathways.

Future Directions

Further research is warranted to fully elucidate the compound's biological mechanisms and therapeutic potential. Key areas for future studies include:

  • In Vivo Studies : To assess pharmacokinetics and long-term effects.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide to improve yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with sulfonamide formation using 2,5-dimethylbenzenesulfonyl chloride and piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
  • Nucleophilic substitution : Introduce the piperidine ring via coupling reactions, optimizing solvent polarity (e.g., acetonitrile vs. DMF) and temperature (reflux vs. room temperature) to enhance regioselectivity .
  • Oxalamide coupling : Use oxalyl chloride or EDCI/HOBt for amide bond formation between the piperidine-ethylamine intermediate and isobutylamine .
  • Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to confirm sulfonamide and oxalamide linkages (e.g., sulfonyl S=O peaks at ~1250 cm⁻¹ in IR, amide protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion at m/z 475.58) .
  • HPLC : Reverse-phase chromatography (C18 column, UV detection at 254 nm) to monitor purity and stability under accelerated degradation conditions (e.g., pH 1–13, 40°C) .

Q. How can researchers address solubility challenges in in vitro assays?

  • Methodology :

  • Solvent screening : Test DMSO, ethanol, or PEG-400 for stock solutions, ensuring <1% solvent concentration in biological assays to avoid cytotoxicity .
  • Surfactant use : Add 0.1% Tween-80 or pluronic F-68 to aqueous buffers for colloidal dispersion .
  • Salt formation : Explore hydrochloride or sodium salts via acid/base titration to improve aqueous solubility .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across structurally analogous compounds?

  • Methodology :

  • Comparative SAR analysis : Synthesize analogs with variations in the sulfonyl (e.g., 4-chlorophenyl vs. 2,5-dimethylphenyl) and isobutyl groups, then assay against target enzymes (e.g., kinases, proteases) to identify critical pharmacophores .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with binding pockets (e.g., sulfonyl group’s role in hydrogen bonding with catalytic residues) .
  • Data normalization : Control for assay variability (e.g., ATP concentration in kinase assays) and use internal standards (e.g., staurosporine) to calibrate inhibition curves .

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic assays : Perform Michaelis-Menten studies to determine inhibition type (competitive vs. non-competitive) using varying substrate concentrations .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized targets (e.g., recombinant enzymes) .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability shifts post-treatment .

Q. What advanced methods are suitable for scaling up synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Use continuous flow reactors for sulfonylation and coupling steps, reducing reaction time and side-product formation .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) and cooling rates to enhance crystal habit and filtration efficiency .

Q. How should researchers design stability studies for long-term storage?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of oxalamide linkage) .
  • Lyophilization : Test freeze-drying in sucrose or mannitol matrices to stabilize amorphous forms .
  • HPLC-MS/MS : Characterize degradation products (e.g., sulfonic acid derivatives) and establish impurity thresholds per ICH Q3A/B .

Key Considerations

  • Structural analogs : Cross-reference PubChem entries (e.g., CID 898460-20-3 , CID 2034503-04-1 ) for validated protocols.
  • Ethical compliance : Adhere to FDA guidelines for non-therapeutic research use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.